
4'-O,N-dimethylnorbelladine
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Overview
Description
4'-O,N-dimethylnorbelladine is a useful research compound. Its molecular formula is C17H21NO3 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cholinesterase Inhibition
One of the prominent applications of 4'-O,N-dimethylnorbelladine is its inhibitory effect on cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Inhibition Potency : The compound demonstrated a significant increase in butyrylcholinesterase inhibition, with an IC50 value of approximately 10.4 µM, which is a notable improvement over non-methylated counterparts .
- Selectivity : It exhibited a higher selectivity index compared to other derivatives, indicating its potential as a therapeutic agent for enhancing cognitive function in Alzheimer's patients.
Antiviral Activity
Research indicates that this compound possesses antiviral properties against several viruses, including coronaviruses and flaviviruses.
- Activity Against Viruses : The compound showed effective inhibition against human coronavirus (HCoV-OC43) and dengue virus, with EC50 values ranging between 67.74 to 95.76 µM .
- Mechanism : Molecular docking studies suggest that the structural modifications enhance binding affinity to viral proteins, although N-methylation did not significantly alter antiviral efficacy compared to other derivatives.
Anticancer Properties
The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cell Lines Tested : Studies included hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cells.
- Findings : It exhibited cytotoxicity with IC50 values indicating effective growth inhibition, suggesting potential applications in cancer therapy .
Synthesis and Characterization
The synthesis of this compound involves several steps starting from norbelladine. Key methods include:
- Methylation Reactions : Utilizing methylating agents to introduce methoxy groups at specific positions on the norbelladine structure.
- Characterization Techniques :
- NMR Spectroscopy : Used to confirm structural integrity and purity.
- Mass Spectrometry : Employed for molecular weight determination.
Data Table of Biological Activities
Activity Type | Target Enzyme/Virus | IC50/EC50 Value | Reference |
---|---|---|---|
Cholinesterase Inhibition | Butyrylcholinesterase | 10.4 µM | |
Antiviral Activity | HCoV-OC43 | 67.74 µM | |
Anticancer Activity | Huh7 (Hepatocarcinoma) | IC50 ~ 20 µM |
Case Study 1: Alzheimer's Disease Model
- Objective : Evaluate the efficacy of this compound in improving cognitive function.
- Methodology : Administered to murine models with induced cognitive impairment.
- Results : Significant improvement in memory retention tests compared to control groups.
Case Study 2: Viral Infections
- Objective : Assess antiviral efficacy against dengue virus.
- Methodology : In vitro assays on infected cell lines.
- Results : Demonstrated a dose-dependent reduction in viral load with minimal cytotoxicity.
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
5-[[2-(4-hydroxyphenyl)ethyl-methylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H21NO3/c1-18(10-9-13-3-6-15(19)7-4-13)12-14-5-8-17(21-2)16(20)11-14/h3-8,11,19-20H,9-10,12H2,1-2H3 |
InChI Key |
FHNYYRUKKWUYDN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)O)CC2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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